N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound characterized by its unique molecular structure combining a triazolopyridazine and a naphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide involves several steps:
Formation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine core: : This step typically involves a cyclization reaction where phenylhydrazine reacts with pyridazine derivatives under acidic or basic conditions.
Etherification Reaction: : The triazolopyridazine intermediate undergoes an etherification reaction with 2-bromoethanol, forming an ethoxy linker.
Sulfonamide Formation: : Finally, the intermediate reacts with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Scaling up the synthesis for industrial production often involves optimizing reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and using more efficient solvents or catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the phenyl and naphthalene rings, forming various oxidation products.
Reduction: : The nitro groups can be reduced to amines under mild hydrogenation conditions.
Substitution: : The sulfonamide moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂
Reduction: H₂, Pd/C
Substitution: NaNH₂, organolithium reagents
Major Products Formed
The oxidation and reduction reactions yield various derivatives with modified electronic and steric properties, which can be useful in studying structure-activity relationships.
Scientific Research Applications
This compound has found applications in several research areas:
Medicinal Chemistry: : As a potential scaffold for the development of new drugs due to its ability to interact with various biological targets.
Material Science: : Its structural properties make it useful in the development of novel materials with specific electronic or photonic properties.
Biochemistry: : Studied for its potential to inhibit certain enzymes or receptors.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or proteins, modulating their activity. The triazolopyridazine core is known to bind to active sites in enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is unique due to its combination of triazolopyridazine and naphthalene sulfonamide moieties. Similar compounds include:
3-phenyl-1,2,4-triazole derivatives
Naphthalene sulfonamide derivatives:
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-13,16,24H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEPRQHXBVKBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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